molecular formula C11H22O B14664249 1-Decen-4-ol, 4-methyl- CAS No. 38564-33-9

1-Decen-4-ol, 4-methyl-

Cat. No.: B14664249
CAS No.: 38564-33-9
M. Wt: 170.29 g/mol
InChI Key: GIEYYEHSYWDOBM-UHFFFAOYSA-N
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Description

1-Decen-4-ol, 4-methyl- is a branched, unsaturated alcohol with a 10-carbon chain (decene backbone). Its structure features a hydroxyl (-OH) group and a methyl (-CH₃) substituent both located at the fourth carbon, along with a double bond at the 1,2-position (inferred from the IUPAC name "1-Decen-4-ol"). This compound’s reactivity and physical properties are influenced by its dual functional groups (hydroxyl and alkene) and branching.

Properties

CAS No.

38564-33-9

Molecular Formula

C11H22O

Molecular Weight

170.29 g/mol

IUPAC Name

4-methyldec-1-en-4-ol

InChI

InChI=1S/C11H22O/c1-4-6-7-8-10-11(3,12)9-5-2/h5,12H,2,4,6-10H2,1,3H3

InChI Key

GIEYYEHSYWDOBM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)(CC=C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Decen-4-ol, 4-methyl- can be synthesized through the dehydrogenation of acetic anhydride hydroxyacyl isobutylene . This method involves the removal of hydrogen atoms from the precursor compound, resulting in the formation of the desired alcohol.

Industrial Production Methods: The industrial production of 1-Decen-4-ol, 4-methyl- typically involves large-scale chemical reactions under controlled conditions. The specific details of these methods are often proprietary, but they generally follow similar principles to the synthetic routes used in laboratory settings.

Chemical Reactions Analysis

Types of Reactions: 1-Decen-4-ol, 4-methyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of aldehydes or ketones.

    Reduction: The compound can be reduced to form alkanes by removing the hydroxyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are commonly used for substitution reactions.

Major Products Formed:

    Oxidation: Aldehydes or ketones.

    Reduction: Alkanes.

    Substitution: Halogenated compounds.

Scientific Research Applications

1-Decen-4-ol, 4-methyl- has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceuticals.

    Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-Decen-4-ol, 4-methyl- exerts its effects depends on the specific chemical reactions it undergoes. In general, the hydroxyl group plays a crucial role in its reactivity, allowing it to participate in various chemical transformations. The molecular targets and pathways involved in these reactions are determined by the specific conditions and reagents used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following compounds share structural or functional similarities with 1-Decen-4-ol, 4-methyl-:

Compound Name Molecular Features Key Differences Source
1-Decen-4-ol, 4-methyl- C₁₀H₂₀O; hydroxyl at C4, methyl branch at C4, double bond at C1–C2 Baseline for comparison.
4-Decene, 4-methyl-, (E)- C₁₀H₁₈; alkene at C4–C5, methyl branch at C4 Lacks hydroxyl group; alkene position differs.
1-Hexanol, 2-ethyl- C₈H₁₈O; hydroxyl at C1, ethyl branch at C2 Shorter chain (C8 vs. C10); functional group and branching positions differ.
1-(3,4-Dimethoxyphenyl)dec-4-en-3-one C₁₈H₂₄O₃; ketone at C3, dimethoxyphenyl group, double bond at C4–C5 Aromatic substituent and ketone functional group; longer chain and altered unsaturation.

Reactivity and Physical Properties

  • Unsaturation vs. Branching : 4-Decene, 4-methyl- (E) (C₁₀H₁₈) shares the methyl branch and decene backbone but lacks the hydroxyl group, leading to lower polarity and boiling point compared to the target alcohol .
  • Functional Group Impact: 1-Hexanol, 2-ethyl- (C₈H₁₈O) highlights how shorter chains and hydroxyl positioning affect solubility and volatility. Its ethyl branch may confer steric hindrance akin to 1-Decen-4-ol, 4-methyl-’s methyl group .
  • Aromatic vs. Aliphatic Systems : 1-(3,4-Dimethoxyphenyl)dec-4-en-3-one (C₁₈H₂₄O₃) demonstrates how aromatic rings and ketones alter electronic properties and stability compared to aliphatic alcohols .

Metabolic and Toxicological Considerations

  • Read-Across Strategy: For 1-Decen-4-ol, 4-methyl-, analogs like 2-methylheptanoic acid (CAS # 1188-02-9) and isovaleric acid (CAS # 503-74-2) could serve as read-across candidates based on shared branching and hydroxyl/carboxylic acid reactivity (though direct evidence is absent) .
  • Safety Data Gaps: Similar to hexanoic acid, 4-methyl- (CAS # 1561-11-1), the target compound may require computational modeling to predict toxicity due to insufficient experimental data .

Research Findings and Data Gaps

  • Analytical Characterization : High-resolution mass spectrometry (HRMS-TOF), as referenced in , could resolve structural ambiguities for 1-Decen-4-ol, 4-methyl- .

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